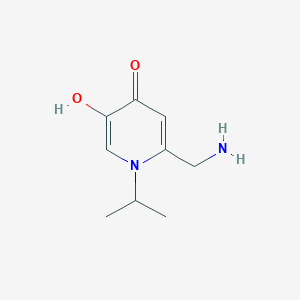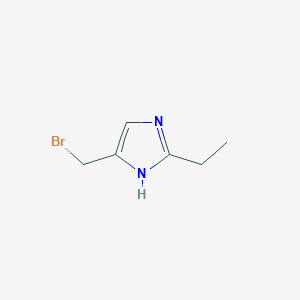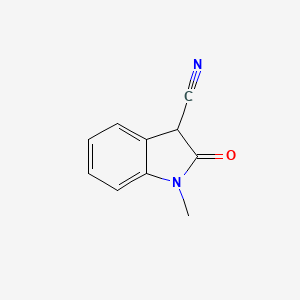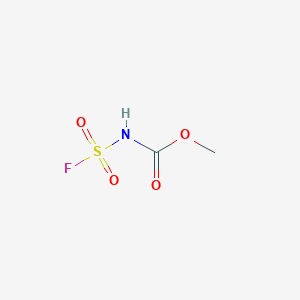![molecular formula C8H15IO B13317965 {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is an organic compound with the molecular formula C8H15IO. It is characterized by the presence of a cyclopropane ring, an iodine atom, and a 2-methylpropan-2-yl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with iodine-containing reagents. One common method includes the reaction of cyclopropylmethanol with iodine and a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium thiocyanate in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclopropylmethyl iodide, while oxidation with potassium permanganate can produce cyclopropylmethyl ketone.
Aplicaciones Científicas De Investigación
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of novel materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl Iodide: Similar in structure but lacks the 2-methylpropan-2-yl group.
Cyclopropylmethanol: Contains a hydroxyl group instead of the iodine atom.
Cyclopropylmethyl Bromide: Similar structure with bromine instead of iodine.
Uniqueness
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is unique due to the presence of both the iodine atom and the 2-methylpropan-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H15IO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
(1-iodo-2-methylpropan-2-yl)oxymethylcyclopropane |
InChI |
InChI=1S/C8H15IO/c1-8(2,6-9)10-5-7-3-4-7/h7H,3-6H2,1-2H3 |
Clave InChI |
TUSGLUBFSGIXIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CI)OCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)


![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)


![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

